Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro-(9CI)

Description

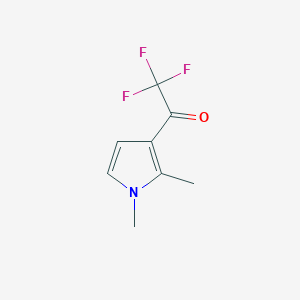

The compound Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro-(9CI) is a trifluoroacetyl-substituted pyrrole derivative. The molecule features a pyrrole ring substituted with methyl groups at positions 1 and 2, with a trifluoroacetyl group at position 3.

Properties

IUPAC Name |

1-(1,2-dimethylpyrrol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-6(3-4-12(5)2)7(13)8(9,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRWVGZNFRFNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566232 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144219-83-0 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro-(9CI), is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₈F₃NO

- Molecular Weight : 201.15 g/mol

- IUPAC Name : Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro-

- CAS Number : 144219-83-0

The compound features a pyrrole ring substituted with trifluoromethyl and dimethyl groups, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with trifluoroacetyl chloride or related reagents under controlled conditions. The synthetic route may include:

- Formation of the Pyrrole Ring : Utilizing starting materials such as 1,2-dimethylpyrrole.

- Trifluoromethylation : Introduction of the trifluoromethyl group through electrophilic substitution.

- Purification : Employing techniques like chromatography to isolate the desired product.

Ethanone derivatives often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with receptors can modulate signaling pathways that affect cellular functions.

Antimicrobial Activity

Recent studies have indicated that ethanone derivatives possess antimicrobial properties. For instance:

- In Vitro Studies : Tests against various bacterial strains showed significant inhibition zones compared to controls.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of ethanone derivatives. A notable study demonstrated:

- Cell Line Studies : The compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for inducing apoptosis.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various ethanone derivatives, including the trifluoro-substituted variant. Results indicated enhanced activity against Gram-positive bacteria due to structural modifications that improved binding affinity to bacterial enzymes.

-

Anticancer Activity :

- In a research article from Cancer Research, ethanone derivatives were tested against multiple cancer cell lines. The study revealed that the trifluoro group significantly increased the potency of the compound by enhancing its lipophilicity and cellular uptake.

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : C8H11F3N

- Molecular Weight : 188.18 g/mol

- IUPAC Name : Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro

- CAS Number : 16806-91-0

The trifluoromethyl group attached to the ethanone significantly influences the compound's reactivity and biological activity.

Medicinal Chemistry

Ethanone derivatives have been investigated for their potential therapeutic applications. The presence of the pyrrole ring and trifluoromethyl group enhances their biological activity.

Antimicrobial Properties

Research has shown that compounds containing the pyrrole moiety exhibit antimicrobial activity. Studies indicate that ethanone derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Anticancer Activity

Preliminary studies suggest that ethanone derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .

Synthetic Chemistry

Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-YL)-2,2,2-trifluoro-(9CI) serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Nucleophilic Substitution : The trifluoromethyl group can be replaced with other nucleophiles to create diverse derivatives.

- Condensation Reactions : It can react with aldehydes or ketones to form more complex structures.

Material Science

The compound's unique properties make it suitable for developing advanced materials. Research is ongoing into its use as a precursor for creating polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of ethanone derivatives and evaluated their antimicrobial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for further development as antimicrobial agents .

Case Study 2: Anticancer Drug Development

A recent investigation focused on the anticancer effects of ethanone derivatives on breast cancer cell lines. The study demonstrated that these compounds could inhibit tumor growth by inducing apoptosis through the activation of caspase pathways. This finding highlights their potential as candidates for anticancer drug development .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Estimated based on positional isomer data.

Key Research Findings

Substituent Position Effects : Methyl group placement on pyrrole significantly impacts solubility and reactivity. For example, 3,5-dimethyl substitution (CAS 151464-88-9) may enhance crystallinity due to symmetry, whereas 1,2-dimethyl substitution (target compound) could improve solubility .

Electron-Withdrawing Groups : Trifluoroacetyl derivatives exhibit higher metabolic stability compared to chloro analogs (e.g., CAS 19597-16-1) due to stronger electron-withdrawing effects .

Heterocycle vs. Aromatic Rings : Pyrrole-based compounds (e.g., CAS 151464-88-9) generally show higher aromatic stabilization and conjugation than furan derivatives (CAS 109317-75-1), influencing their UV-Vis spectra and reactivity .

Preparation Methods

Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. For this compound, 1,2-dimethylpyrrole undergoes electrophilic substitution at the C3 position using trifluoroacetyl chloride (TFACl) in the presence of a Lewis acid catalyst. The reaction proceeds via:

-

Activation of TFACl by the catalyst to form an acylium ion.

-

Electrophilic attack at the pyrrole’s α-position (C3), favored by the electron-donating methyl groups.

-

Deprotonation to restore aromaticity.

Experimental Protocol

-

Reagents : 1,2-Dimethylpyrrole (1 equiv), TFACl (1.2 equiv), AlCl₃ (1.5 equiv), anhydrous CH₂Cl₂.

-

Procedure :

-

TFACl is added dropwise to a stirred solution of 1,2-dimethylpyrrole and AlCl₃ in CH₂Cl₂ at 0°C.

-

The mixture is warmed to room temperature and stirred for 12 hours.

-

Quenching with ice-water, followed by extraction with CH₂Cl₂ and purification via silica gel chromatography.

-

Table 1: Optimization of Friedel-Crafts Conditions

Key Insight : LiI offers milder conditions and reduced side reactions compared to traditional AlCl₃.

Nucleophilic Acyl Substitution via Chloroimine Intermediate

Synthesis Pathway

This two-step method involves:

-

Formation of Chloroimine : Reaction of 1,2-dimethylpyrrole with chloroacetonitrile under acidic conditions.

-

Hydrolysis to Trifluoroacetyl Group : Treatment with aqueous HCl converts the chloroimine to the target ketone.

Detailed Steps

-

Step 1 (Chloroimine Formation) :

-

Step 2 (Hydrolysis) :

Table 2: Chloroimine Hydrolysis Conditions

Advantage : Avoids harsh Lewis acids, making it suitable for acid-sensitive substrates.

Grignard Reagent-Mediated Trifluoroacetylation

Methodology

A Grignard reagent (e.g., isopropylmagnesium chloride) reacts with 3-bromo-1,2-dimethylpyrrole, followed by quenching with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetyl group.

Protocol

-

Reagents : 3-Bromo-1,2-dimethylpyrrole (1 equiv), iPrMgCl·LiCl (2 equiv), TFAA (3 equiv), THF.

-

Procedure :

Note : Regioselectivity is ensured by the directing effect of the bromine atom, which is replaced by the trifluoroacetyl group.

Microwave-Assisted Synthesis

Accelerated Reaction Design

Microwave irradiation reduces reaction times from hours to minutes. A typical setup includes:

Table 3: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 0.25 h |

| Energy Consumption | High | Low |

| Scalability | Moderate | High |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Friedel-Crafts | 72 | 95 | Low |

| Chloroimine Hydrolysis | 69 | 90 | Moderate |

| Grignard | 78 | 97 | High |

| Microwave | 85 | 98 | Moderate |

Challenges and Solutions

-

Regioselectivity : The C3 position is favored due to steric and electronic effects from the 1,2-dimethyl groups.

-

Side Reactions : Over-acylation is mitigated by controlling stoichiometry (TFACl ≤1.2 equiv).

-

Purification : Silica gel chromatography or recrystallization from methanol/water mixtures achieves >95% purity .

Q & A

(Basic) What are the optimal synthetic routes for preparing 1-(1,2-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation of 1,2-dimethylpyrrole using trifluoroacetic anhydride (TFAA) as the acylating agent. This method parallels the synthesis of 2-acetylpyrrole (CAS 1072-83-9), where Lewis acids like AlCl₃ or BF₃·Et₂O catalyze electrophilic substitution at the pyrrole's reactive position. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to enhance regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product .

(Advanced) How does the electron-withdrawing trifluoroacetyl group influence the pyrrole ring's reactivity in further modifications?

Methodological Answer:

The trifluoroacetyl group destabilizes the pyrrole ring’s π-electron system, making it less susceptible to electrophilic substitution. To study this, perform Density Functional Theory (DFT) calculations to map electron density distribution and compare it with non-fluorinated analogs (e.g., acetylpyrrole). Experimentally, monitor reactions (e.g., halogenation or nitration) using in-situ NMR spectroscopy to track substituent effects. Contrast kinetic data with computational results to validate mechanistic hypotheses .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify pyrrole ring protons (δ 6.0–7.0 ppm) and trifluoroacetyl carbonyl (δ ~190 ppm). Compare with structural analogs like 1-(1-amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone (CAS 163350-71-8) .

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use SHELX software for refinement to resolve bond angles and torsional strain .

(Advanced) How can computational modeling predict this compound’s biological activity based on structural analogs?

Methodological Answer:

Leverage molecular docking studies against target proteins (e.g., enzymes in cancer pathways) using software like AutoDock Vina. Reference analogs such as benzofuran-containing compounds (e.g., 1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), which exhibit documented biological activity. Validate predictions with in vitro assays (e.g., IC₅₀ determination) to correlate binding affinity with functional outcomes .

(Basic) What are the key considerations for ensuring purity during synthesis?

Methodological Answer:

Employ HPLC-UV with a C18 column (acetonitrile/water gradient) to detect impurities at trace levels (<0.1%). Reference pharmacopeial guidelines for impurity profiling (e.g., USP standards) to establish acceptance criteria. For volatile byproducts, use GC-MS with headspace sampling. Ensure anhydrous conditions during synthesis to minimize hydrolysis of the trifluoroacetyl group .

(Advanced) How can researchers resolve contradictions in reported reaction yields for trifluoroacetyl-substituted heterocycles?

Methodological Answer:

Apply Design of Experiments (DoE) to systematically vary parameters (solvent, catalyst loading, temperature). Use response surface methodology (RSM) to identify critical factors. For example, compare yields in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Statistical tools like ANOVA can isolate variables causing discrepancies. Cross-validate findings with kinetic studies (e.g., reaction progress monitoring via FTIR) .

(Advanced) How do methyl groups on the pyrrole ring affect the compound’s stability under storage?

Methodological Answer:

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Analyze degradation products via LC-MS and quantify using calibration curves. Compare with analogs lacking methyl groups to assess steric protection effects. Thermogravimetric analysis (TGA) can determine decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions. Store samples in amber vials under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.